1-((2-Methoxyethyl)thio)-3-phenylpropan-2-one
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Overview
Description
1-((2-Methoxyethyl)thio)-3-phenylpropan-2-one is an organic compound that features a phenyl group attached to a propanone backbone, with a methoxyethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxyethyl)thio)-3-phenylpropan-2-one typically involves the reaction of 3-phenylpropan-2-one with 2-methoxyethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxyethyl)thio)-3-phenylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Methoxyethyl)thio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Methoxyethyl)thio)-3-phenylpropan-2-one depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyethylthio group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Methoxyethyl)thio)-1-phenylpropan-2-one
- 1-((2-Methoxyethyl)thio)-2-phenylpropan-2-one
- 1-((2-Methoxyethyl)thio)-3-phenylbutan-2-one
Uniqueness
1-((2-Methoxyethyl)thio)-3-phenylpropan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the methoxyethylthio group provides distinct chemical properties, such as increased lipophilicity and potential for forming specific interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2-methoxyethylsulfanyl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-14-7-8-15-10-12(13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
ABFBKMFZMAGQRV-UHFFFAOYSA-N |
Canonical SMILES |
COCCSCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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